molecular formula C16H30O2 B1609832 (S)-5-Hexadecanolide CAS No. 59812-97-4

(S)-5-Hexadecanolide

Cat. No.: B1609832
CAS No.: 59812-97-4
M. Wt: 254.41 g/mol
InChI Key: ZMJKQSSFLIFELJ-HNNXBMFYSA-N
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Description

(S)-5-Hexadecanolide, also known as (S)-5-Hexadecanolactone, is a macrocyclic lactone with the molecular formula C16H30O2. This compound is characterized by a 16-membered ring structure, which imparts unique chemical and physical properties. It is commonly found in nature as a component of pheromones and has applications in various fields, including fragrance and flavor industries.

Properties

IUPAC Name

(6S)-6-undecyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(17)18-15/h15H,2-14H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJKQSSFLIFELJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H]1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276748
Record name (6S)-Tetrahydro-6-undecyl-2H-pyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59812-97-4
Record name (6S)-Tetrahydro-6-undecyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59812-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Palmitolactone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059812974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S)-Tetrahydro-6-undecyl-2H-pyran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.-PALMITOLACTONE, (S)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

General Overview

Several asymmetric synthetic strategies have been reported for (S)-5-hexadecanolide, often involving chiral intermediates or asymmetric catalysis to ensure enantiomeric purity. The first enantiomerically pure synthesis was reported by Servi and later expanded by Anand et al. in 2013, who described asymmetric routes to pentadec-1-en-4-ol as precursors to this compound.

Sharpless Asymmetric Dihydroxylation

A key method involves the Sharpless asymmetric dihydroxylation of alkynoic acid derivatives such as pent-4-ynoic acid and hex-5-ynoic acid. Dong et al. (2015) synthesized four isomers of 6-acetoxy-5-hexadecanolide, including this compound derivatives, through a 6-7 step sequence starting from these alkynoic acids. The Sharpless dihydroxylation provided high stereoselectivity, with overall yields ranging from 33.5% to 54.6%. The structures and absolute configurations were confirmed by NMR and X-ray diffraction.

Lactonization via Chiral Precursors

Use of Optically Active Bromo-Tetrahydropyranyl Derivatives

Kikukawa and Tai (1984) reported the preparation of optically pure this compound by reacting optically active 1-bromo-3-tetrahydropyranyloxytetradecane with lithium α-lithioacetate, followed by lactonization. The chiral bromo derivative was synthesized from optically pure 3-hydroxytetradecanoic acid, ensuring the stereochemical integrity of the product.

Synthesis from Isopropylidene-D-glyceraldehyde

Machiya et al. (1985) developed a convenient synthesis of stereoisomers of 6-acetoxy-5-hexadecanolide, including the (5S,6R) isomer, from isopropylidene-D-glyceraldehyde. The methodology involved acetylation and lactonization steps with good yields (around 80%) and allowed access to both enantiomers and their diastereomers. This approach is notable for its efficiency and stereoselectivity.

Grignard Reaction and Lactonization Sequence

A more recent method reported in 2020 describes the stereoselective synthesis of this compound derivatives via a sequence involving:

  • Grignard reaction with chiral precursors,
  • Oxidative cleavage of 1,2-diols,
  • Wittig-Horner olefination,
  • Lactonization mediated by magnesium electron transfer reduction.

This approach starts from commercially available D-ribose, providing a cost-effective and stereo-controlled route. The final lactonization step is crucial for ring closure and stereochemical outcome. The method yields triols and lactones with high stereoselectivity and purity, suitable for pheromone synthesis.

Comparative Data Table of Preparation Methods

Method Key Steps Starting Materials Stereoselectivity Yield (%) Key Advantages References
Asymmetric dihydroxylation Sharpless dihydroxylation, lactonization Pent-4-ynoic acid, hex-5-ynoic acid High 33.5 - 54.6 High stereoselectivity, confirmed by XRD
Bromo-tetrahydropyranyl route Reaction with lithium α-lithioacetate, lactonization Optically active 1-bromo-3-tetrahydropyranyloxytetradecane High Not specified Direct access to optically pure lactone
Isopropylidene-D-glyceraldehyde Acetylation, lactonization Isopropylidene-D-glyceraldehyde High ~80 Efficient, stereoselective, multiple stereoisomers
Grignard + oxidative cleavage Grignard reaction, oxidative cleavage, Wittig-Horner, lactonization D-ribose High ~61 (intermediate) Cost-effective, stereo-controlled, suitable for pheromone synthesis

Detailed Research Findings and Notes

  • Stereochemical Control: Most methods employ chiral starting materials or asymmetric catalysis (e.g., Sharpless dihydroxylation) to ensure the (S)-configuration at the 5-position of the hexadecanolide ring.

  • Lactonization: The ring closure step is critical and often performed under acidic or catalytic conditions to form the macrolactone ring without racemization.

  • Yield and Purity: Yields vary depending on the complexity of the synthetic route, with the isopropylidene-D-glyceraldehyde method achieving yields as high as 80% for acetoxy derivatives, while the Sharpless dihydroxylation route yields moderate overall product amounts but with excellent stereochemical fidelity.

  • Applications: The synthetic this compound is a key intermediate in the preparation of mosquito oviposition pheromones and other biologically active macrolides.

  • Analytical Confirmation: Structural and stereochemical assignments are confirmed by advanced spectroscopic techniques including 1H NMR, 13C NMR, high-resolution mass spectrometry (HR-ESI-MS), and X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Hexadecanolide undergoes various chemical reactions, including:

    Oxidation: The lactone can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the lactone ring can yield the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution.

Major Products:

    Oxidation Products: Hexadecanoic acid.

    Reduction Products: Hexadecanediol.

    Substitution Products: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

Biological Applications

(S)-5-Hexadecanolide serves as a pheromone in various insect species, playing a crucial role in their communication and mating behaviors. For instance:

  • Case Study : In the oriental hornet (Vespa orientalis), this compound functions as an oviposition marking pheromone, influencing reproductive behaviors and colony dynamics .

Chemical Research

The compound is utilized as a chiral building block in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows for specific interactions in synthetic pathways.

  • Research Insight : Studies have shown that this compound can be used in the enantioselective synthesis of various compounds, enhancing the efficiency of chemical reactions .

Fragrance and Flavor Industry

Due to its pleasant odor, this compound is widely used in the fragrance industry as a key ingredient in perfumes and cosmetic products.

  • Toxicological Review : A comprehensive review indicated that when used as a fragrance ingredient, this compound has low toxicity and does not exhibit significant skin sensitization or genotoxicity, making it safe for consumer products .

Pest Management

The pheromonal properties of this compound make it valuable in pest control strategies. Its application can enhance traps for monitoring insect populations or disrupt mating behaviors.

Drug Delivery Systems

Research is ongoing into its potential use as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs. This could lead to advancements in targeted therapies.

Mechanism of Action

The mechanism by which (S)-5-Hexadecanolide exerts its effects involves interaction with specific molecular targets:

    Pheromone Activity: It binds to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion.

    Biochemical Pathways: It may interact with enzymes or receptors involved in metabolic pathways, influencing physiological processes.

Comparison with Similar Compounds

Uniqueness: (S)-5-Hexadecanolide is unique due to its specific ring size and chiral configuration, which confer distinct chemical and biological properties. Its role as a pheromone and its applications in various industries highlight its versatility and importance.

Biological Activity

(S)-5-Hexadecanolide, also known as this compound or MOP (mosquito oviposition pheromone), is a compound that has garnered interest due to its biological activities, particularly in the context of insect behavior and ecology. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is a lactone with the molecular formula C16H30OC_{16}H_{30}O. Its structure comprises a 16-carbon chain with a cyclic ester functional group, which is characteristic of many pheromones. The stereochemistry of the compound is crucial for its biological activity, particularly its interaction with insect olfactory receptors.

Insect Behavior Modulation

  • Pheromone Function : this compound is primarily recognized for its role as an oviposition pheromone in mosquitoes, particularly in species like Aedes aegypti and Culex quinquefasciatus. It attracts female mosquitoes to suitable breeding sites .
  • Binding Affinity : Studies have demonstrated that this compound binds to odorant-binding proteins (OBPs) in mosquitoes, which are critical for pheromone detection. For example, research indicates that it binds with high affinity to AaegOBP1, suggesting a significant role in mediating olfactory signals related to oviposition .
  • Behavioral Studies : Field studies have shown that the presence of this compound can significantly influence mosquito landing rates on hosts. For instance, mixtures containing this compound have been tested in various concentrations to assess their effectiveness in attracting or repelling mosquitoes .

Case Studies and Experimental Data

  • Field Trials : In a series of field trials, the application of this compound resulted in increased mosquito landings on treated surfaces compared to untreated controls. This supports its role as an attractant for oviposition .
  • Dose-Response Relationships : Research has established dose-dependent responses where varying concentrations of this compound yield different levels of attraction or repulsion among mosquito populations. Higher concentrations typically resulted in increased attraction to oviposition sites .

Comparative Analysis

CompoundBinding Affinity (Kd)Effectiveness as AttractantNotes
This compound2.64 ± 0.16 µMHighSignificant for oviposition
DEETNot specifiedModerateCommonly used repellent
PicaridinNot specifiedModerateAlternative repellent

The biological activity of this compound involves several mechanisms:

  • Olfactory Reception : The compound interacts with specific OBPs in the mosquito's antennae, facilitating the detection of chemical cues that indicate suitable oviposition sites .
  • Neurophysiological Responses : Upon binding to OBPs, this compound triggers neurophysiological responses that lead to behavioral changes in mosquitoes, such as increased landing and oviposition behavior .
  • Chemical Communication : As a pheromone, it plays a critical role in chemical communication among insects, influencing mating and reproductive behaviors across various species.

Q & A

Q. What interdisciplinary approaches can expand the applications of this compound in materials science?

  • Methodological Answer : Investigate self-assembly properties via atomic force microscopy (AFM) or small-angle X-ray scattering (SAXS). Collaborate with polymer chemists to test copolymerization efficacy and thermal stability (e.g., DSC/TGA). Publish raw datasets in supplementary materials to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Hexadecanolide
Reactant of Route 2
(S)-5-Hexadecanolide

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